
Pyrimidine-5-carbohydrazide
Übersicht
Beschreibung
Pyrimidine-5-carbohydrazide is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Pyrimidine derivatives, including Pyrimidine-5-carbohydrazide, have shown promising results in antitumor activity. Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives with potent antitumor activities. Their research demonstrated the effectiveness of these compounds against Ehrlich ascites carcinoma in mice, highlighting their potential as antineoplastic agents (Gineinah et al., 2013).
Synthesis of Hydrazide-Hydrazones
The synthesis of hydrazide-hydrazone frameworks is crucial in drug design due to their biological diversity. Ajani et al. (2019) explored synthesizing these frameworks with pyrimidine derivatives for potential therapeutic applications. This study contributes to the development of improved therapeutic candidates (Ajani et al., 2019).
Anticancer and Antibacterial Activity
Aly et al. (2018) investigated the synthesis of pyrimidinone derivatives and their Schiff base ligands, revealing significant anticancer and antibacterial properties. This research underlines the potential of this compound derivatives in treating bacterial infections and cancer (Aly et al., 2018).
Polyfunctionalised Derivatives Synthesis
Gonçalves et al. (2016) reported the synthesis of polyfunctionalised pyrimidine derivatives. Their study provides a foundation for developing novel pyrimidine-based compounds with potential applications in various scientific research areas (Gonçalves et al., 2016).
Novel Pharmacological Compounds
Patil et al. (2010) synthesized new this compound derivatives and evaluated their pharmacological properties, including antihypertensive and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of these compounds (Patil et al., 2010).
Anti-Inflammatory and Analgesic Properties
Research by Hanna (2012) focused on synthesizing new pyrimidinone derivatives and evaluating their anti-inflammatory and analgesic properties. Their findings suggest the potential use of these compounds in treating inflammation and pain (Hanna, 2012).
Antimicrobial and Anticancer Evaluation
Verma and Verma (2022) synthesized novel pyrimidine derivatives and evaluated their antimicrobial and anticancer potentials, highlighting the diverse applications of this compound in medical research (Verma & Verma, 2022).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on pyrimidine-5-carbohydrazide could involve further exploration of its potential as a core structure in the design of new anti-HIV-1 compounds . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .
Wirkmechanismus
Target of Action
Pyrimidine-5-carbohydrazide primarily targets the HIV-1 integrase , an enzyme that is crucial for the replication of the HIV-1 virus . This enzyme is responsible for integrating the viral DNA into the host DNA, a critical step in the life cycle of the virus . The compound’s interaction with this target can inhibit the replication of the virus, making it a potential agent against HIV-1 .
Mode of Action
This compound interacts with its target, the HIV-1 integrase, by binding to two Mg2+ cations and several residues that are important in HIV-1 integrase inhibition . This interaction disrupts the normal function of the enzyme, thereby inhibiting the integration of the viral DNA into the host DNA . This prevents the replication of the virus and its spread within the host.
Biochemical Pathways
The action of this compound affects the HIV-1 integrase pathway . By inhibiting the HIV-1 integrase, the compound disrupts the life cycle of the HIV-1 virus, preventing it from replicating and spreading. This has downstream effects on the progression of the HIV infection, potentially slowing or halting the development of the disease .
Pharmacokinetics
The compound has shown no significant toxicity to human cells, suggesting that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . By targeting and inhibiting the HIV-1 integrase, the compound prevents the virus from integrating its DNA into the host DNA . This disrupts the life cycle of the virus, preventing it from replicating and spreading within the host. This can slow or halt the progression of the HIV infection .
Biochemische Analyse
Biochemical Properties
Pyrimidine-5-carbohydrazide interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with HIV-1 integrase, an enzyme crucial for the life cycle of the HIV-1 virus . The compound’s interaction with this enzyme is believed to inhibit the virus’s ability to integrate its genetic material into the host cell’s DNA, thereby preventing the virus from replicating .
Cellular Effects
The effects of this compound on cells are primarily related to its potential anti-HIV-1 activity. The compound has been shown to exhibit anti-HIV-1 activity with EC50 values ranging from 90 to 155 µM . This suggests that this compound may influence cell function by inhibiting the replication of HIV-1 within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HIV-1 integrase. Molecular modeling studies have indicated that this compound has the capacity to interact with two Mg2+ cations and several residues that are important in HIV-1 integrase inhibition . This interaction is believed to prevent the enzyme from integrating the viral DNA into the host cell’s genome, thereby inhibiting viral replication .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in pyrimidine metabolism, a crucial process for the synthesis of DNA and RNA .
Eigenschaften
IUPAC Name |
pyrimidine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYSTPYCLSTYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653115 | |
| Record name | Pyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-42-8 | |
| Record name | Pyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pyrimidine-5-carbohydrazide derivatives interesting for medicinal chemistry?
A1: this compound derivatives have emerged as versatile building blocks for the synthesis of diverse heterocyclic compounds with promising biological activities. Their structural features allow for various modifications, making them attractive for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
Q2: What specific biological activities have been reported for this compound derivatives?
A2: Studies have highlighted the potential of this compound derivatives against various targets, including:
- Anti-HIV-1 activity: Derivatives featuring substituted benzylidene fragments showed activity against HIV-1 integrase, with promising EC50 values and selectivity indices [].
- Antimicrobial activity: Compounds derived from 6-methyl-2-oxo-4-phenyl-1,2-dihydrothis compound demonstrated promising antibacterial and antifungal activities [].
- Antiplatelet activity: N'-Benzylidene-7-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]this compound derivatives exhibited potent inhibition of platelet aggregation, suggesting potential as antithrombotic agents [].
- Antihypertensive activity: Some 3,4-Dihydro-1H-pyrimidine-5-carbohydrazide derivatives exhibited antihypertensive activity in animal models, comparable to standard medications [].
- Antitumor activity: Thienopyrimidine derivatives synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]this compound showed promising activity against specific cancer cell lines [].
Q3: How do these compounds exert their biological effects at a molecular level?
A3: The mechanisms of action vary depending on the specific derivative and target. For example, in the case of anti-HIV-1 activity, molecular modeling suggests that the compound interacts with two Mg2+ cations and crucial residues within the HIV-1 integrase enzyme, potentially hindering its function []. For antiplatelet activity, certain derivatives showed strong binding affinity to COX-1 enzyme, potentially inhibiting its role in platelet aggregation [].
Q4: What are the structural features of this compound derivatives, and how are they characterized?
A4: this compound derivatives typically consist of a pyrimidine ring core substituted at the 5-position with a carbohydrazide moiety (-CONHNH2). Further modifications can be introduced at various positions on the pyrimidine ring and the carbohydrazide nitrogen atoms.
Q5: Have any computational studies been conducted on these compounds?
A5: Yes, computational chemistry plays a vital role in understanding and predicting the properties of these derivatives. Molecular docking studies have been employed to assess the binding modes and interactions of specific derivatives with their target proteins, such as HIV-1 integrase and COX-1 [, ]. These studies can provide valuable insights into the mechanism of action and guide the design of more potent and selective inhibitors.
Q6: What is known about the structure-activity relationship (SAR) of these compounds?
A6: SAR studies are crucial for optimizing the biological activity of this compound derivatives. For instance, in the development of anti-HIV-1 agents, the presence of a 4-methylbenzylidene group significantly enhanced the activity []. Similarly, for antiplatelet activity, electron-withdrawing substituents on the phenyl ring were found to be favorable for inhibiting ADP-induced platelet aggregation [].
Q7: What are the limitations and future directions of research on this compound derivatives?
A7: Despite their promising activities, further research is necessary to:
Q8: What is the significance of exploring the corrosion inhibition properties of this compound derivatives?
A8: Corrosion of carbon steel poses significant economic and safety concerns across industries. Identifying effective and environmentally friendly corrosion inhibitors is crucial. Research suggests that certain this compound derivatives, especially those with carbohydrazide moieties and extended aromatic systems, exhibit promising corrosion inhibition properties for carbon steel in acidic environments. This protection arises from their ability to adsorb onto the metal surface, forming a protective film that hinders corrosive agents [, ].
Q9: How do theoretical calculations contribute to understanding the corrosion inhibition mechanism?
A9: Quantum chemical computations, based on density functional theory (DFT), help elucidate the relationship between the molecular structure of these derivatives and their corrosion inhibition efficiency. These calculations provide insights into electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular surface area, which are key factors influencing their adsorption behavior on metal surfaces [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)
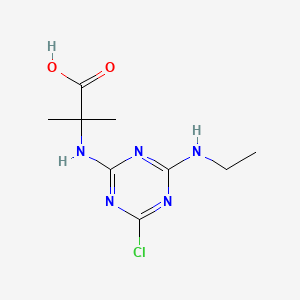
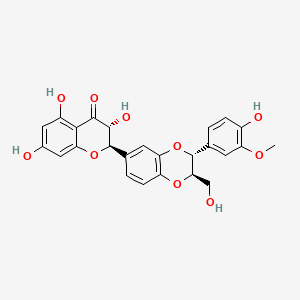
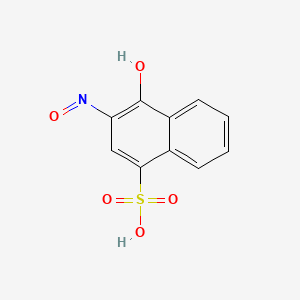

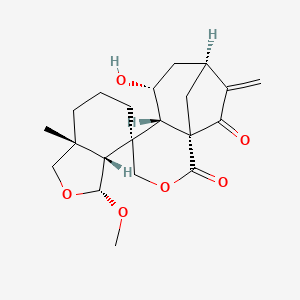

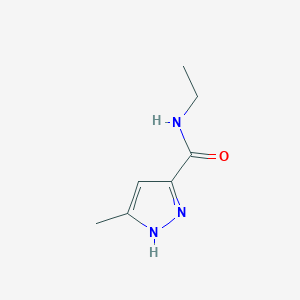
![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)


![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
